molecular formula C11H16O2 B8764746 3-(4-Methoxy-3-methylphenyl)propan-1-ol

3-(4-Methoxy-3-methylphenyl)propan-1-ol

Cat. No.: B8764746
M. Wt: 180.24 g/mol
InChI Key: FVAYPHRAVHGGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxy-3-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O2 It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-methylphenyl)propan-1-ol typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: 4-Methoxy-3-methylbenzaldehyde or 4-methoxy-3-methylbenzoic acid.

    Reduction: this compound or 3-(4-Methoxy-3-methylphenyl)propane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methoxy-3-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-methylphenylboronic acid
  • 4-Methoxy-3-methylphenylpropionic acid
  • 4-Methoxy-3-methylbenzaldehyde

Uniqueness

3-(4-Methoxy-3-methylphenyl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxy group, a methyl group, and a propanol chain makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-(4-methoxy-3-methylphenyl)propan-1-ol

InChI

InChI=1S/C11H16O2/c1-9-8-10(4-3-7-12)5-6-11(9)13-2/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

FVAYPHRAVHGGTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCCO)OC

Origin of Product

United States

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